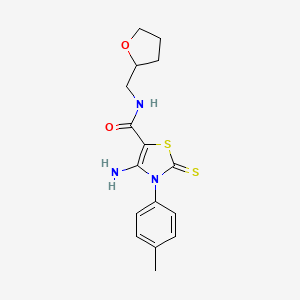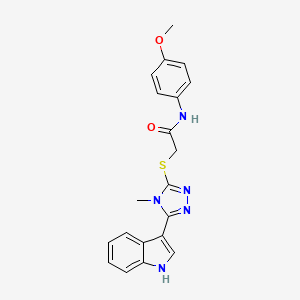![molecular formula C17H15NO6 B11043935 4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by its unique structure, which includes methoxy groups, a nitro group, and a phenyl group attached to a benzodioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the ethenyl linkage via a Wittig or similar reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for nitration and methylation steps, as well as advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized benzodioxole derivatives .
Scientific Research Applications
4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-4’,7-dimethoxyflavanone: A dimethoxyflavanone with similar methoxy groups but different core structure.
4,5-dimethoxy-2-nitrobenzoic acid: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
4,7-DIMETHOXY-5-[(Z)-2-NITRO-2-PHENYL-1-ETHENYL]-1,3-BENZODIOXOLE is unique due to its combination of methoxy, nitro, and phenyl groups attached to a benzodioxole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15NO6 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C17H15NO6/c1-21-14-9-12(15(22-2)17-16(14)23-10-24-17)8-13(18(19)20)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b13-8- |
InChI Key |
XELBOBLAVYLVSI-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C(/C3=CC=CC=C3)\[N+](=O)[O-])OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=C(C3=CC=CC=C3)[N+](=O)[O-])OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043859.png)
![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)


![Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11043901.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4-Amino-1-(3,5-difluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043937.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)
